2,3-Dibromo-1,4-difluorobenzene
Overview
Description
2,3-Dibromo-1,4-difluorobenzene is a halogenated benzene . It is used in the preparation of various biologically active compounds such as non-nucleoside reverse transcriptase inhibitors . It is also used in the synthesis of conjugated polymers for organic photovoltaics .
Synthesis Analysis
The synthesis of 2,3-Dibromo-1,4-difluorobenzene can be achieved through several methods. One approach involves the removal of one functional group (F, Br, or NH2) from 3,6-dibromobenzene-1,2,-diamine, 1,2-diamino-4,5-difluorobenzene, or 1,4-dibromo-2,3-difluorobenzene . Another method involves the use of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride .Molecular Structure Analysis
The molecular formula of 2,3-Dibromo-1,4-difluorobenzene is C6H2Br2F2 . The InChI code is 1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H .Chemical Reactions Analysis
2,3-Dibromo-1,4-difluorobenzene can undergo various chemical reactions. For instance, it can be used in the preparation of various biologically active compounds such as non-nucleoside reverse transcriptase inhibitors . It can also be used in the synthesis of conjugated polymers for organic photovoltaics .Physical And Chemical Properties Analysis
2,3-Dibromo-1,4-difluorobenzene is a solid at room temperature . It has a molecular weight of 271.89 . The compound has a density of 2.1±0.1 g/cm3 . It has a boiling point of 216.3±35.0 °C at 760 mmHg .Scientific Research Applications
Synthesis Applications
2,3-Dibromo-1,4-difluorobenzene and its derivatives are valuable in various organic syntheses. Diemer, Leroux, and Colobert (2011) highlight the use of 1,2-dibromobenzenes, closely related to 2,3-dibromo-1,4-difluorobenzene, as precursors in organic transformations, particularly those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Biodegradation Studies
The biodegradation of difluorobenzenes, which include compounds similar to 2,3-dibromo-1,4-difluorobenzene, has been studied by Moreira et al. (2009). They explored the degradation capabilities of the microbial strain Labrys portucalensis on different difluorobenzenes (Moreira, Amorim, Carvalho, & Castro, 2009).
Chromophore Development
Renak et al. (1999) investigated fluorinated distyrylbenzene derivatives to study the impact of fluorine substitution on molecular properties and solid-state organization. This research is relevant to understanding the properties of fluorinated compounds like 2,3-dibromo-1,4-difluorobenzene (Renak et al., 1999).
Safety and Hazards
2,3-Dibromo-1,4-difluorobenzene is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
It is known that halogenated benzene compounds like this one are often used in the synthesis of various biologically active compounds .
Mode of Action
It is known that halogenated benzene compounds can undergo electrophilic aromatic substitution reactions . In such reactions, the electron-rich aromatic ring of the benzene molecule attacks an electrophile, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic ring .
Result of Action
It is known to be used in the synthesis of various biologically active compounds , suggesting that it could have diverse effects depending on the specific context.
Action Environment
The action, efficacy, and stability of 2,3-Dibromo-1,4-difluorobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances . .
properties
IUPAC Name |
2,3-dibromo-1,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZEQOJTJIFAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-1,4-difluorobenzene | |
CAS RN |
179737-33-8 | |
Record name | 2,3-Dibromo-1,4-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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